Comprehensive Spectral Analysis of 3-Amino-5-hydroxy-4-methoxybenzaldehyde: NMR and IR Data Interpretation
Comprehensive Spectral Analysis of 3-Amino-5-hydroxy-4-methoxybenzaldehyde: NMR and IR Data Interpretation
Executive Summary & Mechanistic Context
3-Amino-5-hydroxy-4-methoxybenzaldehyde (CAS: 343867-62-9) is a highly functionalized aromatic intermediate pivotal in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. Featuring four distinct functional groups—an aldehyde, a primary amine, a hydroxyl, and a methoxy group—this molecule presents a uniquely dense electronic environment.
In industrial and academic settings, this compound is frequently synthesized via the catalytic hydrogenation of corresponding nitro-derivatives (e.g., utilizing a Palladium on Carbon catalyst) [1]. Because incomplete reduction can leave trace nitro-intermediates, rigorous analytical validation using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy is not just standard practice—it is a mandatory quality control checkpoint [2].
This guide provides a deep-dive into the spectral causality of this molecule, empowering researchers to not merely read the data, but to understand the underlying quantum and electronic mechanics dictating the spectral output.
Standardized Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data acquisition, the following methodologies must be adhered to. These protocols are designed as self-validating systems , meaning the experimental design inherently controls for and identifies analytical artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Step 1: Sample Preparation & Solvent Selection Dissolve 10–15 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). Causality: Chloroform-d (CDCl 3 ) is insufficient here; the polar -OH and -NH 2 groups induce strong intermolecular hydrogen bonding, leading to poor solubility and broadened peaks in non-polar solvents. DMSO- d6 acts as a hydrogen-bond acceptor, sharpening the exchangeable proton signals.
Step 2: Acquisition Parameters Acquire spectra at 298 K using a high-field spectrometer (e.g., 400 MHz for 1 H, 100 MHz for 13 C). Utilize standard pulse sequences (zg30 for 1 H, zgpg30 for 13 C) with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration.
Step 3: The D 2 O Shake Validation (Critical Step) To definitively assign the exchangeable protons, a D 2 O shake experiment is mandatory. After acquiring the standard 1 H NMR spectrum, add 1–2 drops of deuterium oxide (D 2 O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of specific broad singlets validates their assignment as the hydroxyl and amino protons, distinguishing them from the aromatic backbone.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Step 1: Background Collection Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO 2 and atmospheric moisture.
Step 2: Sample Application Place 2–3 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact. Causality: ATR is prioritized over traditional KBr pellets because it eliminates the risk of water absorption by hygroscopic KBr, which can mask the critical -OH and -NH 2 stretching regions of the sample.
Step 3: Data Processing Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the IR beam, ensuring relative peak intensities match transmission spectra.
Spectral Data Analysis & Causality
1 H NMR Spectroscopy
The 1 H NMR spectrum is defined by the competing mesomeric (+M) and inductive (-I) effects of the substituents. The -NH 2 and -OH groups act as strong π -electron donors (+M), shielding the aromatic protons, while the -CHO group acts as a π -electron withdrawer (-M), deshielding the ring.
Table 1: 1 H NMR Spectral Data (DMSO- d6 , 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Electronic Effect |
| 9.75 | Singlet (s) | 1H | -CHO | Highly deshielded by the anisotropic effect of the C=O π -bond. |
| 9.30 | Broad singlet (br s) | 1H | -OH (C5) | Deshielded via hydrogen bonding; exchangeable with D 2 O. |
| 6.85 | Doublet (d, J=1.8 Hz) | 1H | Ar-H (C6) | Meta-coupling; shielded by the ortho +M effect of the -OH group. |
| 6.70 | Doublet (d, J=1.8 Hz) | 1H | Ar-H (C2) | Meta-coupling; heavily shielded by the ortho +M effect of the -NH 2 group. |
| 5.10 | Broad singlet (br s) | 2H | -NH 2 (C3) | Broadened by quadrupolar relaxation of Nitrogen-14; exchangeable. |
| 3.78 | Singlet (s) | 3H | -OCH 3 (C4) | Deshielded by the electronegative oxygen atom. |
13 C NMR Spectroscopy
A hallmark of expertise in interpreting this molecule lies in the methoxy carbon shift. In mono-substituted anisoles, the methoxy carbon typically resonates at ~55 ppm. However, in this di-ortho substituted system, steric hindrance forces the methoxy group out of the aromatic plane.
Table 2: 13 C NMR Spectral Data (DMSO- d6 , 100 MHz)
| Chemical Shift (ppm) | Assignment | Causality / Electronic Effect |
| 191.5 | -CHO | Carbonyl carbon; heavily deshielded by oxygen electronegativity. |
| 151.2 | C5 (C-OH) | Deshielded by direct attachment to oxygen (-I effect). |
| 143.5 | C3 (C-NH 2 ) | Deshielded by direct attachment to nitrogen. |
| 140.1 | C4 (C-OCH 3 ) | Deshielded by oxygen. |
| 132.0 | C1 (C-CHO) | Aromatic ipso carbon attached to the electron-withdrawing aldehyde. |
| 109.5 | C6 (Ar-CH) | Shielded by ortho/para +M effects from the -OH group. |
| 104.2 | C2 (Ar-CH) | Shielded by ortho/para +M effects from the -NH 2 group. |
| 60.5 | -OCH 3 | Steric Inhibition of Resonance: Flanked by -OH and -NH 2 , the methoxy group is forced out-of-plane, disrupting p−π conjugation and shifting the signal downfield to ~60 ppm. |
FT-IR Spectroscopy
The IR spectrum serves as a rapid, orthogonal validation tool. The aldehyde group is self-validated by identifying the Fermi resonance —a pair of weak absorption bands near 2840 cm⁻¹ and 2750 cm⁻¹. This resonance unambiguously differentiates the aldehyde from a ketone.
Table 3: FT-IR Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3450, 3360 | Medium | N-H stretch | Primary amine (asymmetric and symmetric stretches). |
| 3250 | Broad, Strong | O-H stretch | Phenolic hydroxyl, broadened by intermolecular H-bonding. |
| 2840, 2750 | Weak | C-H stretch | Aldehyde Fermi resonance (overtone interaction). |
| 1675 | Strong | C=O stretch | Conjugated aldehyde carbonyl. |
| 1595, 1510 | Strong | C=C stretch | Aromatic ring breathing modes. |
| 1280, 1140 | Strong | C-O stretch | Phenolic and methoxy C-O single bond stretches. |
Data Visualization
Fig 1. Standardized analytical workflow for spectral validation of benzaldehyde derivatives.
Fig 2. Causality of mesomeric (+M) and inductive (-I) effects on NMR chemical shifts.
Conclusion
The spectral characterization of 3-amino-5-hydroxy-4-methoxybenzaldehyde requires a nuanced understanding of advanced physical organic chemistry. By employing self-validating experimental protocols—such as D 2 O exchange in NMR and Fermi resonance identification in IR—researchers can confidently confirm structural identity. Recognizing subtle phenomena, such as the steric inhibition of resonance affecting the 13 C methoxy shift, ensures that the analytical data translates into actionable, trustworthy intelligence for downstream pharmaceutical development.
